
Mirtazapine-d3
Vue d'ensemble
Description
Mirtazapine-d3 is a deuterium-labeled isotopologue of the antidepressant drug mirtazapine, where three hydrogen atoms in the methyl group are replaced with deuterium (tridetteriomethyl substitution) . Its molecular formula is C₁₇H₁₆D₃N₃, with a molecular weight of 268.37 g/mol (compared to 265.35 g/mol for non-deuterated mirtazapine) . The CAS registry number for this compound is 1216678-68-0, while the unlabeled parent compound, mirtazapine, has CAS 85650-52-8 .
This compound is primarily used as an internal standard in analytical chemistry for quantifying mirtazapine in pharmacokinetic studies and drug formulation analyses due to its near-identical chemical behavior but distinct mass spectral signature . Pharmacologically, it retains the α₂-adrenergic receptor antagonism and antihistaminergic activity of mirtazapine, contributing to its antidepressant and sedative effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Mirtazapine-d3 implique l'incorporation d'atomes de deutérium dans la molécule de mirtazapine. Une méthode implique l'utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, en commençant par un composé d'acide carboxylique deutéré, la synthèse se poursuit en plusieurs étapes, notamment la conversion du groupe acide carboxylique en un groupe cétone, suivie d'une réduction pour former un composé hydroxy intermédiaire, et enfin, la formation de this compound par une réduction supplémentaire .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les réactifs deutérés et assurer la pureté du produit final. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les impuretés. L'utilisation de principes de chimie verte, tels que les méthodes sans solvant et les réactifs respectueux de l'environnement, est également prise en compte dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Mirtazapine-d3 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction sont utilisées dans la synthèse de this compound, comme mentionné précédemment.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les atomes d'azote dans la molécule.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les solvants deutérés, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les agents oxydants tels que le permanganate de potassium. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés deutérés de la mirtazapine, qui peuvent être analysés plus en détail pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les voies métaboliques et les produits de dégradation de la mirtazapine.
Biologie : Employé dans des études qui examinent les effets biologiques de la substitution au deutérium sur le métabolisme des médicaments et l'efficacité.
Médecine : Exploré pour son potentiel à fournir des effets thérapeutiques plus stables et plus durables par rapport à la mirtazapine non deutérée.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et comme outil dans la découverte et le développement de médicaments .
Mécanisme d'action
Le mécanisme d'action de la this compound est similaire à celui de la mirtazapine. Il agit comme un antidépresseur noradrénergique et sérotoninergique spécifique en antagonisant les récepteurs adrénergiques alpha-2 centraux et les récepteurs spécifiques de la sérotonine (5-HT2 et 5-HT3). Cette double action augmente la libération de norépinéphrine et de sérotonine, améliorant l'humeur et atténuant les symptômes dépressifs. La substitution au deutérium peut entraîner des modifications de la pharmacocinétique, conduisant potentiellement à une durée d'action plus longue et à une réduction des effets secondaires .
Applications De Recherche Scientifique
Pharmacological Mechanism and Clinical Applications
Mirtazapine functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). It acts primarily by antagonizing alpha-2 adrenergic receptors, which leads to increased release of norepinephrine and serotonin. Additionally, it blocks 5-HT2 and 5-HT3 serotonin receptors, enhancing serotonergic neurotransmission while minimizing common side effects associated with traditional SSRIs (selective serotonin reuptake inhibitors) .
Clinical Efficacy
Mirtazapine has been found effective in treating:
- Major Depression : Clinical trials indicate that mirtazapine demonstrates superior efficacy compared to placebo and is comparable to tricyclic antidepressants .
- Anxiety Disorders : Its anxiolytic properties are beneficial for patients experiencing anxiety alongside depression .
- Insomnia : Mirtazapine is often prescribed for patients with insomnia due to its sedative effects, particularly at lower doses .
Case Studies Illustrating Efficacy
- Case Study 1 : A 90-year-old woman with severe anxiety and agitation responded rapidly to mirtazapine treatment, showing significant symptom relief within hours of administration. This was confirmed through multiple challenges with the drug, indicating its robust efficacy in acute settings .
- Case Study 2 : A patient suffering from both mood disorders and insomnia experienced rapid resolution of symptoms upon initiation of mirtazapine therapy. This highlights its dual action in treating both depression and sleep disturbances .
- Case Study 3 : A 36-year-old male patient developed sexual dysfunction while on sertraline. The introduction of mirtazapine resulted in the resolution of sexual side effects without compromising the antidepressant effect, showcasing its utility in managing SSRI-related complications .
Research Applications
Mirtazapine-d3 has potential applications in pharmacological research due to its unique isotopic labeling, which allows for precise tracking of the drug's metabolic pathways and interactions within biological systems.
Neuropharmacology Studies
Recent studies have demonstrated that mirtazapine can normalize cortical atrophy and improve cardiorespiratory functions in animal models, specifically in MeCP2-null mice, which serve as a model for Rett syndrome . The compound was shown to restore GABAergic and glutamatergic neurotransmission, indicating its potential for neuroprotective effects.
Data Summary Table
Mécanisme D'action
The mechanism of action of Mirtazapine-d3 is similar to that of mirtazapine. It acts as a noradrenergic and specific serotonergic antidepressant by antagonizing central alpha-2 adrenergic receptors and specific serotonin receptors (5-HT2 and 5-HT3). This dual action increases the release of norepinephrine and serotonin, enhancing mood and alleviating depressive symptoms. The deuterium substitution may result in altered pharmacokinetics, potentially leading to a longer duration of action and reduced side effects .
Comparaison Avec Des Composés Similaires
Mirtazapine (Non-Deuterated)
- Structure : Shares the tetracyclic scaffold but lacks deuterium substitution.
- Pharmacokinetics: Mirtazapine undergoes hepatic metabolism via cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), with a half-life of 20–40 hours.
- Analytical Use: Non-deuterated mirtazapine is the active pharmaceutical ingredient (API), while Mirtazapine-d3 serves as a reference standard in mass spectrometry .
- Stability : Mirtazapine is sensitive to high temperatures and incompatible with excipients like lactose and starch, whereas deuterated forms may exhibit altered stability profiles .
Mianserin
- Structural Relationship : Mirtazapine is a 6-aza derivative of mianserin, a tetracyclic antidepressant. Both act as α₂-adrenergic antagonists, but mirtazapine has enhanced 5-HT₃ receptor antagonism .
- Deuterated Forms: No deuterated mianserin analogs are commercially documented, highlighting this compound’s uniqueness in isotopic labeling for research .
Related Impurities and Metabolites
- Unlike this compound, it is pharmacologically inactive .
- 10-Oxo Mirtazapine : A degradation product formed under oxidative conditions, structurally distinct due to a ketone group at position 10. It lacks therapeutic activity .
- Dehydrogenated Impurity (Compound 9) : A synthetic byproduct with a piperazine ring modification, removed during API purification .
Other Deuterated Antidepressants
- Midazolam-D4: A benzodiazepine analog used as a calibrant in toxicology.
- Loxapine-d8 : A deuterated antipsychotic with a dibenzoxazepine structure, differing from this compound in receptor targeting (D2 vs. α₂-adrenergic/5-HT₃) .
Key Data Table: Comparative Analysis
Discrepancies and Limitations
- CAS Variability : cites an alternate CAS (61337-67-5) for this compound, likely erroneous or supplier-specific . Current suppliers (Aladdin, Santa Cruz) use 1216678-68-0 .
- Pharmacodynamic Data: No studies directly compare the receptor binding affinity of this compound with non-deuterated mirtazapine, leaving its pharmacological equivalence inferred .
Activité Biologique
Mirtazapine-d3, a deuterated form of mirtazapine, is primarily recognized for its antidepressant properties. This compound exhibits unique biological activities that extend beyond its serotonin and noradrenergic modulation. This article will explore the pharmacological profile, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and research findings.
Pharmacological Profile
Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It functions through multiple mechanisms:
- Receptor Interactions :
- Alpha-2 Adrenergic Antagonism : Enhances norepinephrine release.
- 5-HT2 and 5-HT3 Serotonin Antagonism : Increases serotonergic activity via 5-HT1 receptors.
- Histamine H1 Receptor Antagonism : Contributes to sedative effects and weight gain.
The pharmacokinetics of this compound are similar to its parent compound, with an oral bioavailability of approximately 50% and a half-life ranging from 20 to 40 hours. It undergoes extensive hepatic metabolism predominantly via cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) .
This compound's biological activity can be summarized through its impact on neurotransmitter systems:
- Serotonergic Activity :
- Noradrenergic Activity :
Therapeutic Implications
This compound has shown efficacy in various clinical settings, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its unique pharmacodynamic profile offers several advantages:
- Rapid Onset of Action : Clinical studies indicate a quicker therapeutic effect compared to traditional antidepressants like fluoxetine .
- Tolerability Profile : Common side effects include sedation and weight gain; however, it is less likely to cause sexual dysfunction compared to SSRIs .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of mirtazapine in different populations:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Mirtazapine-d3 in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. A validated protocol involves preparing standard solutions of this compound and calibrating the system using deuterated internal standards to account for matrix effects. The USP32 monograph (Equation: % = [(C_S/C_U)(r_U/r_S)] × 100) provides a framework for calculating purity and concentration, ensuring alignment with pharmacopeial standards . Key validation parameters include linearity (R² > 0.99), accuracy (90–110% recovery), and inter-day precision (<15% RSD).
Q. How should researchers design isotopic purity studies for this compound?
- Methodological Answer : Isotopic purity is critical for minimizing interference in metabolic studies. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) to confirm deuterium incorporation at specific positions. Compare spectral data with non-deuterated Mirtazapine to identify isotopic shifts. Report purity thresholds (e.g., ≥98% isotopic enrichment) and validate using orthogonal methods like isotope ratio mass spectrometry (IRMS) .
Q. What statistical approaches are essential for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax models) to evaluate dose-response curves. Ensure compliance with guidelines for reporting statistical significance: specify p-values (e.g., p < 0.05) and confidence intervals (95% CI). Use software like GraphPad Prism to calculate EC50 values, and justify data precision (e.g., instrument resolution limits) per pharmacopeial standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across preclinical models?
- Methodological Answer : Conduct meta-analyses of existing data to identify interspecies variability (e.g., cytochrome P450 metabolism differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Validate findings against in vitro hepatocyte assays and adjust for deuterium kinetic isotope effects (e.g., reduced metabolic clearance) .
Q. What experimental strategies mitigate deuterium-related isotopic interference in this compound metabolic stability assays?
- Methodological Answer : Design crossover studies comparing deuterated and non-deuterated Mirtazapine in microsomal incubations. Monitor metabolites via LC-MS/MS fragmentation patterns. Control for deuterium exchange in aqueous environments by using deuterium-depleted solvents and stabilizing pH (5.0–7.4). Reference spectral libraries to distinguish artifactual peaks from true metabolites .
Q. How should contradictory data on this compound receptor binding affinity be addressed in publication-ready analyses?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor. For example, if radioligand binding assays show variability, re-analyze raw data using Scatchard plots to differentiate non-specific binding. Cross-validate with computational docking simulations (e.g., AutoDock Vina) to assess binding pocket interactions .
Q. What ethical and methodological considerations are critical for human studies involving this compound?
- Methodological Answer : Follow IRB protocols for participant selection, emphasizing exclusion criteria (e.g., hepatic impairment). Use double-blinded, placebo-controlled designs to minimize bias. Include pharmacokinetic sampling at multiple timepoints to capture deuterium-related half-life extensions. Report adverse events using MedDRA terminology and justify sample size via power analysis (α = 0.05, β = 0.2) .
Q. Methodological and Reporting Guidelines
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document synthetic yields, reaction conditions (temperature, solvent purity), and characterization data (HPLC, NMR) in supplemental materials. Adhere to the Medicinal Chemistry Research guidelines: provide exact masses (±0.001 Da) for HRMS and retention times (±0.1 min) for chromatograms. Cross-reference synthetic steps with prior literature to highlight novel optimizations .
Q. What are best practices for integrating this compound data into systematic reviews?
- Methodological Answer : Use PRISMA frameworks to screen studies, focusing on peer-reviewed articles excluding non-indexed sources (e.g., ). Extract data into standardized tables (e.g., pharmacokinetic parameters, isotopic purity) and assess bias via ROBINS-I tools. Highlight gaps, such as limited long-term stability data, to prioritize future research .
Q. How to present conflicting isotopic tracer data in grant proposals?
- Methodological Answer : Structure proposals using the PICO framework: P opulation (e.g., rodent models), I ntervention (this compound dosing), C omparison (non-deuterated controls), O utcome (plasma half-life). Address contradictions by proposing mechanistic studies (e.g., stable isotope-resolved metabolomics) and budget for advanced instrumentation (e.g., Q-TOF MS) .
Propriétés
IUPAC Name |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662131 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216678-68-0 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.